N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide
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Overview
Description
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This specific compound is derived from adamantane, a diamondoid hydrocarbon, and vanillin, a phenolic aldehyde
Preparation Methods
The synthesis of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and vanillin. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization.
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Synthetic Route
Step 1: Adamantane-1-carboxylic acid is esterified with methanol to yield the methyl ester.
Step 2: The methyl ester is then reacted with hydrazine to produce adamantane-1-carbohydrazide.
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Industrial Production Methods
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are the corresponding carboxylic acids or ketones.
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Reduction
- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are the corresponding amines or alcohols.
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Substitution
- The compound can undergo nucleophilic substitution reactions, where the methoxy or hydroxy groups are replaced by other nucleophiles. Common reagents include halogens, alkyl halides, and other nucleophilic species.
Scientific Research Applications
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide has a wide range of applications in scientific research:
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Chemistry
- The compound is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
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Biology
- In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
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Medicine
- The compound exhibits antimicrobial and anticancer properties. It is studied for its potential use in developing new therapeutic agents for treating bacterial infections and cancer.
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Industry
- In the industrial sector, the compound is used in the synthesis of advanced materials and polymers. Its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound targets enzymes and proteins involved in various biological processes. It binds to the active sites of these enzymes, inhibiting their activity.
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Pathways Involved
- The inhibition of enzyme activity disrupts metabolic pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, leading to cell death.
Comparison with Similar Compounds
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide can be compared with other similar compounds, such as:
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E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- This compound has a pyridine ring instead of the hydroxy-methoxyphenyl group. It exhibits different electronic and steric properties, leading to variations in its chemical reactivity and biological activity .
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E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
- This compound contains a nitrothiophene group, which imparts distinct electronic characteristics. It shows different absorption properties and reactivity compared to the hydroxy-methoxyphenyl derivative .
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide stands out due to its unique combination of adamantane and vanillin moieties, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C19H24N2O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-24-17-7-12(2-3-16(17)22)11-20-21-18(23)19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,11,13-15,22H,4-6,8-10H2,1H3,(H,21,23)/b20-11+ |
InChI Key |
QQLDUAREXRIMNR-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Origin of Product |
United States |
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